REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>C(Cl)Cl>[N:6]1([C:1](=[O:4])[CH:2]=[CH2:3])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1
|
Name
|
|
Quantity
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4.576 g
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Type
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reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.305 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the white slurry was stirred at 0° C. for 40 min and at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction flask was vented during the exothermic addition
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
|
WASH
|
Details
|
washed first with about 60 ml 2N HCl
|
Type
|
ADDITION
|
Details
|
with about 60 ml of a mix of 2N NaOH and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
TEMPERATURE
|
Details
|
by heating in a H2O bath at 60° C. without vacuum
|
Type
|
CUSTOM
|
Details
|
Once most solvent had been evaporated off
|
Type
|
CUSTOM
|
Details
|
it was furthered dried to a clear oil under high vacuum at RT for 30 min.
|
Duration
|
30 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |